molecular formula C37H62O2 B12368277 [(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate

[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate

Cat. No.: B12368277
M. Wt: 538.9 g/mol
InChI Key: SHPULLBPHHLKCG-BUJACLEBSA-N
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Description

The compound [(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate is a complex organic molecule with a unique structure. It is characterized by a combination of cyclohexene, hexahydroindene, and decanoate groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate involves multiple steps, including the formation of the cyclohexene and hexahydroindene rings, followed by the introduction of the decanoate ester group. The reaction conditions typically require the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, [(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate is used as a model compound for studying complex organic reactions and mechanisms. Its unique structure allows researchers to explore various synthetic strategies and reaction pathways.

Biology

In biological research, this compound may be used to investigate its effects on cellular processes and molecular interactions. Its structural features make it a potential candidate for studying receptor binding and signal transduction pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its use as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, materials, and other products requiring its unique chemical properties.

Mechanism of Action

The mechanism of action of [(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • [(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] acetate
  • [(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] butanoate

Uniqueness

The uniqueness of [(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C37H62O2

Molecular Weight

538.9 g/mol

IUPAC Name

[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate

InChI

InChI=1S/C37H62O2/c1-7-8-9-10-11-12-13-19-36(38)39-33-23-20-29(4)32(27-33)22-21-31-18-15-26-37(6)34(24-25-35(31)37)30(5)17-14-16-28(2)3/h18,21-22,28,30,33-35H,7-17,19-20,23-27H2,1-6H3/b22-21-/t30-,33+,34-,35+,37-/m1/s1

InChI Key

SHPULLBPHHLKCG-BUJACLEBSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1CCC(=C(C1)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC(=C(C1)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C)C

Origin of Product

United States

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